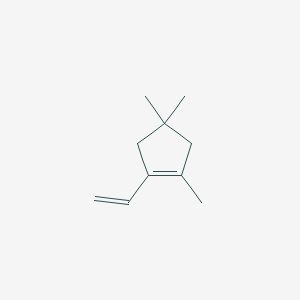
1-Ethenyl-2,4,4-trimethylcyclopent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-2,4,4-trimethylcyclopent-1-ene is an organic compound that belongs to the class of cycloalkenes It is characterized by a cyclopentene ring with an ethenyl group and three methyl groups attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethenyl-2,4,4-trimethylcyclopent-1-ene can be achieved through several methods. One common approach involves the alkylation of cyclopentadiene with isobutene followed by dehydrogenation to introduce the ethenyl group. The reaction conditions typically include the use of a strong base such as potassium tert-butoxide and a suitable solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic dehydrogenation of 2,4,4-trimethylcyclopentene in the presence of a dehydrogenation catalyst such as platinum or palladium. This method allows for the efficient production of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
1-Ethenyl-2,4,4-trimethylcyclopent-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Hydrogenation of the ethenyl group can be achieved using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C).
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the ethenyl group, using reagents like halogens or halogenating agents.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: Hydrogen gas, Pd/C
Substitution: Halogens (e.g., Br2, Cl2), halogenating agents (e.g., N-bromosuccinimide)
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
1-Ethenyl-2,4,4-trimethylcyclopent-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethenyl-2,4,4-trimethylcyclopent-1-ene involves its interaction with various molecular targets and pathways. The ethenyl group allows for the formation of reactive intermediates that can participate in a range of chemical reactions. These intermediates can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
1-Ethenyl-2,4,4-trimethylcyclopent-1-ene can be compared with other similar compounds such as:
Cyclopentene: Lacks the ethenyl and methyl groups, making it less reactive in certain chemical reactions.
2,4,4-Trimethylcyclopentene: Similar structure but lacks the ethenyl group, resulting in different reactivity and applications.
1-Methylcyclopentene: Contains only one methyl group, leading to different chemical properties and uses.
Properties
CAS No. |
77628-59-2 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
1-ethenyl-2,4,4-trimethylcyclopentene |
InChI |
InChI=1S/C10H16/c1-5-9-7-10(3,4)6-8(9)2/h5H,1,6-7H2,2-4H3 |
InChI Key |
ZAEFFEFTLHHIGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC(C1)(C)C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















